An In-depth Technical Guide to 6-Chloro-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to 6-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a variety of biological targets. Derivatives of the triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine core have demonstrated a wide range of pharmacological activities, including anticancer, anti-parasitic, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a summary of the available chemical properties, a general synthetic approach, and an overview of the potential biological activities associated with this chemical family.
While specific experimental data for 6-Chloro-triazolo[1,5-a]pyridin-2-amine is limited in publicly available literature, this document compiles its known properties and provides context based on related structures to aid in research and development efforts.
Core Chemical Properties
The fundamental chemical properties of 6-Chloro-triazolo[1,5-a]pyridin-2-amine are summarized below.
| Property | Value | Source |
| CAS Number | 1239647-60-9 | [6][7] |
| Molecular Formula | C₆H₅ClN₄ | [6][7] |
| Molecular Weight | 168.58 g/mol | [6][7] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| Spectral Data (NMR, IR, MS) | Not Available |
Experimental Protocols: A General Synthetic Approach
Specific synthesis protocols for 6-Chloro-triazolo[1,5-a]pyridin-2-amine are not detailed in the available literature. However, a general and common method for synthesizing the[1][2][4]triazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-yl)amidines.[8] The following is a representative protocol that could be adapted for the target compound.
Objective: To synthesize the[1][2][4]triazolo[1,5-a]pyridine core via oxidative N-N bond formation.
Materials:
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Substituted N-(pyridin-2-yl)benzimidamide (starting material)
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Phenyliodine bis(trifluoroacetate) (PIFA) or similar oxidizing agent (e.g., I₂/KI, Chloramine-T)[8]
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Dichloromethane (DCM) or a suitable solvent
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Standard laboratory glassware and magnetic stirrer
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Thin Layer Chromatography (TLC) plate for reaction monitoring
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Silica gel for column chromatography purification
Methodology:
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Reaction Setup: Dissolve the starting N-(pyridin-2-yl)benzimidamide in a suitable solvent like dichloromethane within a round-bottom flask equipped with a magnetic stir bar.
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Reagent Addition: Slowly add the oxidizing agent (e.g., PIFA) to the solution at room temperature. The reaction is typically conducted under an inert atmosphere.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.
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Workup: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution if using an iodine-based oxidant).
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Extraction: Extract the organic layer with a suitable solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the final[1][2][4]triazolo[1,5-a]pyridine product.[8]
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine are not prominent in the literature. However, the broader class of triazolopyrimidines and triazolopyridines has been extensively studied, revealing potent activity against several important drug targets.
1. Kinase Inhibition: Several derivatives of the triazolo[1,5-a]pyrimidine scaffold have been identified as multi-kinase inhibitors.[1] These compounds show inhibitory activity against kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1] Such kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
2. RORγt Inverse Agonism: [1][2][4]Triazolo[1,5-a]pyridine derivatives have been discovered as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt).[3] RORγt is a key transcription factor in the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17A. By inhibiting RORγt, these compounds can reduce the production of IL-17A, representing a promising therapeutic strategy for autoimmune diseases such as psoriasis.[3]
3. Antiparasitic Activity: The triazolopyridine core has also been explored for its antiparasitic properties. Certain derivatives have demonstrated trypanocidal activity by inhibiting the sterol biosynthesis pathway in the parasite Trypanosoma cruzi.[5] The proposed mechanism involves the inhibition of the enzyme 14α-demethylase, which leads to an imbalance in the parasite's sterol metabolism, cell cycle arrest, and eventual cell death.[5] Additionally, related compounds have shown leishmanicidal activity.[4]
References
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1239647-60-9 CAS MSDS (6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1239647-60-9|6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
